Pyrolan
Overview
Description
Pyrolan, also known as 3-methyl-1-phenyl-1H-pyrazol-5-yl dimethylcarbamate, is a carbamate ester with the molecular formula C₁₃H₁₅N₃O₂ and a molecular weight of 245.2771 g/mol . It is a crystalline solid that is soluble in water and fats . This compound is primarily used as an insecticide and is known for its effectiveness in controlling pests in agricultural settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyrolan can be synthesized through the condensation of readily available O-substituted carbamates with 2,5-dimethoxytetrahydrofuran . This reaction typically occurs under mild conditions and yields N-alkoxycarbonyl pyrroles. Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .
Industrial Production Methods
In industrial settings, this compound is produced through a series of chemical reactions that involve the use of carbamic acid derivatives and pyrazole compounds. The process is optimized to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to avoid the formation of unwanted by-products .
Chemical Reactions Analysis
Types of Reactions
Pyrolan undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced derivatives.
Substitution: This compound can undergo substitution reactions where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve the use of alkyl halides, sulfonyl chlorides, and benzoyl chloride.
Major Products
The major products formed from these reactions include various substituted pyrazoles, amines, and carbamate derivatives .
Scientific Research Applications
Pyrolan has a wide range of scientific research applications:
Mechanism of Action
Pyrolan exerts its effects by inhibiting cholinesterase, specifically acetylcholinesterase (AChE). This inhibition occurs through the carbamoylation of the active sites of the enzyme, forming unstable complexes. This suppression of acetylcholine esterase leads to the accumulation of acetylcholine in the synaptic cleft, resulting in prolonged nerve impulses .
Comparison with Similar Compounds
Similar Compounds
Carbaryl: Another carbamate pesticide with similar insecticidal properties.
Aldicarb: A carbamate pesticide known for its high toxicity.
Methomyl: A carbamate insecticide with a broad spectrum of activity.
Uniqueness
Pyrolan is unique due to its specific molecular structure, which allows it to form unstable complexes with cholinesterases, making it an effective cholinesterase inhibitor. Its solubility in both water and fats also enhances its versatility in various applications .
Properties
IUPAC Name |
(5-methyl-2-phenylpyrazol-3-yl) N,N-dimethylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-10-9-12(18-13(17)15(2)3)16(14-10)11-7-5-4-6-8-11/h4-9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDIWDLJKRKBFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)OC(=O)N(C)C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
Record name | PYROLAN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20975 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6042361 | |
Record name | Pyrolan | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pyrolan is a crystalline solid. (NTP, 1992) | |
Record name | PYROLAN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20975 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Boiling Point |
320 to 324 °F at 0.2 mmHg (NTP, 1992) | |
Record name | PYROLAN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20975 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
Soluble (NTP, 1992) | |
Record name | PYROLAN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20975 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
87-47-8 | |
Record name | PYROLAN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20975 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Pyrolan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87-47-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Pyrolan | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087478 | |
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Record name | PYROLAN | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404297 | |
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Record name | Pyrolan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6042361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PYROLAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/868K72C292 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Melting Point |
122 °F (NTP, 1992) | |
Record name | PYROLAN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20975 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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